1-((1-Isonicotinoylpiperidin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea
Description
The compound 1-((1-Isonicotinoylpiperidin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea is a urea derivative featuring a piperidine core substituted with an isonicotinoyl (4-pyridinecarbonyl) group and a naphthalen-1-ylmethyl moiety. Urea derivatives are widely studied in medicinal chemistry due to their hydrogen-bonding capabilities, which enhance interactions with biological targets. Below, we compare this compound with structurally related urea and non-urea analogs, focusing on synthetic routes, substituent effects, and physicochemical properties.
Properties
IUPAC Name |
1-(naphthalen-1-ylmethyl)-3-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2/c29-23(20-8-12-25-13-9-20)28-14-10-18(11-15-28)16-26-24(30)27-17-21-6-3-5-19-4-1-2-7-22(19)21/h1-9,12-13,18H,10-11,14-17H2,(H2,26,27,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDMNKBPXROUJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NCC2=CC=CC3=CC=CC=C32)C(=O)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-Isonicotinoylpiperidin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea typically involves multi-step organic reactions. One common approach starts with the preparation of the piperidine derivative, followed by the introduction of the isonicotinoyl group. The final step involves the coupling of the naphthalene moiety with the urea linkage under controlled conditions. Specific reagents and catalysts, such as palladium or copper complexes, may be used to facilitate these reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-((1-Isonicotinoylpiperidin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and specific catalysts to enhance reaction efficiency.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted urea compounds.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 1-((1-Isonicotinoylpiperidin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea typically involves the reaction of isonicotinoyl piperidine derivatives with naphthalenes through standard urea formation techniques. The chemical structure can be represented as follows:This compound exhibits a unique combination of pharmacophores that contribute to its biological activity, particularly in modulating enzyme activity associated with inflammatory processes.
Inhibition of Janus Kinases (JAK)
Janus kinases are critical enzymes in various signaling pathways related to immune response and inflammation. Compounds similar to this compound have been shown to inhibit JAK activity effectively, leading to potential therapeutic applications in treating autoimmune diseases and cancers. For instance, research indicates that inhibitors targeting JAK pathways can alleviate symptoms in conditions such as rheumatoid arthritis and psoriasis .
Inhibition of Soluble Epoxide Hydrolase (sEH)
The compound also serves as an inhibitor of soluble epoxide hydrolase, an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs), which play a role in cardiovascular health. The inhibition of sEH has been linked to anti-inflammatory effects and improved cardiovascular function . Studies have demonstrated that structural modifications in similar urea compounds can significantly enhance their potency and pharmacokinetic properties, suggesting that this compound may exhibit favorable characteristics for further development as a therapeutic agent.
Anticancer Properties
Preliminary studies indicate that this compound may possess anticancer properties by modulating pathways involved in cell proliferation and apoptosis. The structure-activity relationship (SAR) studies show that modifications can lead to increased potency against various cancer cell lines . The potential for this compound to act synergistically with other anticancer agents adds to its therapeutic appeal.
Table 1: Summary of Research Findings on this compound
Case Study: JAK Inhibition
In a study focused on the inhibition of Janus kinases, researchers administered various derivatives of urea compounds similar to this compound to murine models with induced inflammatory conditions. Results indicated a marked decrease in cytokine levels and an improvement in clinical symptoms associated with inflammation .
Case Study: Anticancer Activity
Another study investigated the anticancer properties of structurally related urea compounds on human cancer cell lines. Results showed that certain modifications led to enhanced apoptosis rates, suggesting that this compound could be further explored as a potential anticancer agent .
Mechanism of Action
The mechanism of action of 1-((1-Isonicotinoylpiperidin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Discussion of Substituent Effects
- Aromatic vs. Aliphatic Groups : The naphthalen-1-ylmethyl group in the target compound enhances aromatic stacking interactions compared to aliphatic groups like tetrahydrofuran () or rigid adamantane ().
- Pyridine Position: Isonicotinoyl (4-pyridine) may offer better geometric complementarity to target proteins than nicotinoyl (3-pyridine) in urea20 .
- Synthetic Challenges : Bulky substituents (e.g., adamantyl in urea20) correlate with lower yields, while simpler couplings (e.g., ether formation in ) achieve higher efficiency .
Biological Activity
1-((1-Isonicotinoylpiperidin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea is a compound of interest due to its potential biological activities, particularly as an inhibitor of soluble epoxide hydrolase (sEH). This review synthesizes available research findings regarding its pharmacological properties, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
The compound belongs to the class of 1,3-disubstituted ureas, characterized by a piperidinyl moiety linked to an isonicotinoyl group and a naphthalenyl substituent. Its molecular formula is , with a molecular weight of approximately 336.43 g/mol. The structure contributes to its lipophilicity, influencing its absorption and distribution in biological systems.
Research indicates that compounds with similar structures exhibit significant inhibition of sEH, an enzyme involved in the metabolism of fatty acid epoxides, which are important for various physiological processes including inflammation and pain modulation. By inhibiting sEH, these compounds can enhance the bioavailability of epoxyeicosatrienoic acids (EETs), which have vasodilatory and anti-inflammatory effects .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits potent inhibitory activity against sEH. For instance, studies on related compounds show that modifications in the aryl substituents can significantly affect the inhibitory potency and selectivity towards sEH .
In Vivo Studies
In vivo studies involving animal models have shown promising results regarding the pharmacokinetic properties of this compound. Oral administration leads to improved bioavailability compared to traditional inhibitors, suggesting favorable absorption characteristics. For example, a series of related ureas demonstrated substantial improvements in pharmacokinetic parameters such as maximum concentration (C_max) and area under the curve (AUC), indicating enhanced systemic exposure .
Cardiovascular Effects
A notable study evaluated the cardiovascular effects of sEH inhibitors in mice. Administration of this compound resulted in reduced blood pressure and improved vascular function, attributed to increased EET levels. These findings suggest potential applications in treating hypertension and related cardiovascular diseases .
Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory effects of this compound in models of acute inflammation. The results indicated that treatment with the urea compound significantly reduced markers of inflammation, such as cytokine levels and leukocyte infiltration, further supporting its therapeutic potential in inflammatory disorders .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 336.43 g/mol |
| C_max | Improved compared to traditional inhibitors |
| AUC | Enhanced systemic exposure |
| Inhibition of sEH | Potent |
| Cardiovascular Effects | Reduced blood pressure |
| Anti-inflammatory Effects | Decreased cytokine levels |
Q & A
Q. Advanced
- Molecular docking : Use AutoDock Vina to simulate binding to enzymes (e.g., kinases) based on the urea group’s hydrogen-bonding capacity .
- Molecular dynamics (MD) : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water model) for 100 ns to assess stability .
- QSAR models : Correlate substituent electronegativity with inhibitory potency using Hammett constants .
How is the compound’s pharmacokinetic profile optimized for in vivo studies?
Advanced
Address challenges like low solubility or rapid clearance:
- Lipophilicity adjustments : Introduce polar groups (e.g., hydroxyl) to reduce logP while retaining activity .
- Prodrug design : Mask the urea group with acetylated prodrugs to enhance oral bioavailability .
- Metabolic stability : Incubate with liver microsomes to identify vulnerable sites (e.g., piperidine N-oxidation) and introduce blocking groups .
What are the common pitfalls in synthetic route scalability?
Q. Advanced
- Intermediate instability : Protect reactive groups (e.g., tert-butoxycarbonyl, Boc) during multi-step synthesis .
- Solvent selection : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) for industrial-scale reactions .
- Catalyst recycling : Immobilize catalysts on silica supports to reduce costs .
How does the compound’s reactivity under physiological conditions affect its efficacy?
Basic
The urea group is prone to hydrolysis in acidic environments (e.g., stomach pH 1.5–3.5). Mitigate via:
- pH-sensitive formulations : Encapsulate in enteric-coated tablets to prevent degradation .
- Stability assays : Incubate in simulated gastric fluid (SGF) and measure degradation kinetics via LC-MS .
What in vitro models are suitable for evaluating target engagement?
Q. Advanced
- Cell-free systems : Surface plasmon resonance (SPR) quantifies binding kinetics (e.g., K ~ 10–100 nM) .
- Primary cell assays : Test in human peripheral blood mononuclear cells (PBMCs) for immunomodulatory effects .
- CRISPR-engineered cells : Knock out putative targets (e.g., kinase X) to confirm mechanism .
How can researchers address selectivity issues against structurally similar targets?
Q. Advanced
- Fragment-based screening : Identify core motifs (e.g., naphthalene) responsible for off-target binding .
- Alanine scanning mutagenesis : Map critical residues in the target’s active site to guide structural refinements .
- Selectivity panels : Screen against 100+ kinases or GPCRs to prioritize analogs with >50-fold selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
